![molecular formula C8H7F2NO3 B2972460 2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid CAS No. 1860877-05-9](/img/structure/B2972460.png)
2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid
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Description
“2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid” is a chemical compound with the CAS Number: 1860877-05-9 . It has a molecular weight of 203.15 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2-difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid . The Inchi Code for this compound is 1S/C8H7F2NO3/c1-11-4-5(2-3-6(11)12)8(9,10)7(13)14/h2-4H,1H3,(H,13,14) .Safety and Hazards
The safety information available indicates that this compound is associated with some hazards. The GHS pictograms indicate a signal word of “Warning” with hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Similar compounds have been shown to interact with their targets in a way that leads to various biological activities .
Biochemical Pathways
Indole derivatives, which may share some structural similarities, have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities .
properties
IUPAC Name |
2,2-difluoro-2-(1-methyl-6-oxopyridin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-11-4-5(2-3-6(11)12)8(9,10)7(13)14/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYWTRKNSBHFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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